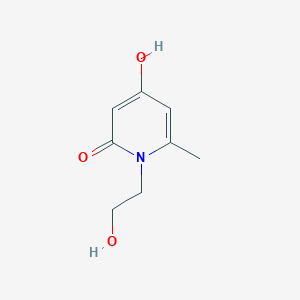

4-hydroxy-1-(2-hydroxyethyl)-6-methylpyridin-2(1H)-one

Description

Properties

IUPAC Name |

4-hydroxy-1-(2-hydroxyethyl)-6-methylpyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO3/c1-6-4-7(11)5-8(12)9(6)2-3-10/h4-5,10-11H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSASOQJYEYUIBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=O)N1CCO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-1-(2-hydroxyethyl)-6-methylpyridin-2(1H)-one can be achieved through several methods. One common approach involves the reaction of 2,6-dimethylpyridine with ethylene oxide in the presence of a base, followed by oxidation to introduce the hydroxy group at the 4-position. The reaction conditions typically include a solvent such as ethanol and a catalyst like sodium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

4-hydroxy-1-(2-hydroxyethyl)-6-methylpyridin-2(1H)-one undergoes various chemical reactions, including:

Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to remove the hydroxy groups, forming a more saturated pyridine derivative.

Substitution: The hydroxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products

Oxidation: Formation of 4-keto-1-(2-hydroxyethyl)-6-methylpyridin-2(1H)-one.

Reduction: Formation of 4-hydroxy-1-(2-ethyl)-6-methylpyridin-2(1H)-one.

Substitution: Formation of various substituted pyridine derivatives depending on the substituent introduced.

Scientific Research Applications

Chemistry

- Building Block for Synthesis : This compound serves as a versatile building block in synthetic organic chemistry. It can undergo various reactions such as oxidation, reduction, and substitution to form more complex molecules.

| Reaction Type | Example Reaction | Products |

|---|---|---|

| Oxidation | Hydroxyl to ketone | 4-keto-1-(2-hydroxyethyl)-6-methylpyridin-2(1H)-one |

| Reduction | Hydroxyl removal | 4-hydroxy-1-(2-ethyl)-6-methylpyridin-2(1H)-one |

| Substitution | Nucleophilic substitution with alkyl halides | Various substituted pyridine derivatives |

Biology

- Antioxidant Properties : Research indicates that this compound exhibits significant antioxidant activity, capable of scavenging free radicals and reducing oxidative stress . This property is crucial for potential applications in preventing cellular damage.

- Antimicrobial Activity : Studies have shown that it possesses antimicrobial properties, making it a candidate for developing new antimicrobial agents .

Medicine

- Therapeutic Potential : Investigations have focused on its anti-inflammatory and anticancer activities. The compound's ability to modulate biological pathways suggests it may have therapeutic applications in treating various diseases .

| Application Area | Potential Use |

|---|---|

| Antioxidant | Cellular protection against oxidative damage |

| Antimicrobial | Development of new antibiotics |

| Anti-inflammatory | Treatment of inflammatory diseases |

| Anticancer | Targeted cancer therapies |

Industrial Applications

In industry, 4-hydroxy-1-(2-hydroxyethyl)-6-methylpyridin-2(1H)-one is utilized in the production of polymers and materials with specific properties. Its unique functional groups allow for the modification of polymer characteristics, enhancing performance in various applications.

Case Study 1: Antioxidant Activity

A study published in a peer-reviewed journal demonstrated that 4-hydroxy-1-(2-hydroxyethyl)-6-methylpyridin-2(1H)-one effectively reduced oxidative stress markers in vitro. The compound was tested against known antioxidants, showing comparable efficacy in scavenging free radicals .

Case Study 2: Antimicrobial Efficacy

In another study assessing antimicrobial activity, this compound was evaluated against several bacterial strains using agar diffusion methods. Results indicated that it exhibited significant inhibition zones comparable to standard antibiotics .

Mechanism of Action

The mechanism of action of 4-hydroxy-1-(2-hydroxyethyl)-6-methylpyridin-2(1H)-one involves its interaction with various molecular targets and pathways. The hydroxy and hydroxyethyl groups can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes and receptors, modulating their function and leading to various biological effects.

Comparison with Similar Compounds

Key Observations :

Comparison :

- Yields for similar substitutions (e.g., THP in ) are moderate (22–36%), suggesting challenges in introducing polar groups.

Pharmacological and Physicochemical Properties

Analgesic Activity

Compounds like 4-Heptafluoropropyl-6-methylpyridin-2(1H)-one (4p) and 5,6-dimethyl-4-(trifluoromethyl)pyridin-2(1H)-one (6) showed analgesic effects in Sprague–Dawley rats via hot-plate tests, with potency linked to fluorinated substituents . The hydroxyethyl group in the target compound may modulate CNS penetration differently due to increased polarity.

Spectral Data and Solubility

- NMR Shifts :

- Melting Points :

Toxicity Profiles

Fluorinated analogs (e.g., 4p ) may exhibit higher acute toxicity due to metabolic stability, whereas the hydroxyethyl group in the target compound could facilitate renal excretion, reducing toxicity risks.

Biological Activity

4-Hydroxy-1-(2-hydroxyethyl)-6-methylpyridin-2(1H)-one, also known as a pyridine derivative, has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and case studies.

The synthesis of 4-hydroxy-1-(2-hydroxyethyl)-6-methylpyridin-2(1H)-one typically involves the reaction of 2,6-dimethylpyridine with ethylene oxide in the presence of a base. The process often includes oxidation steps to introduce the hydroxy group at the 4-position, utilizing solvents like ethanol and catalysts such as sodium hydroxide.

Chemical Reactions

The compound can participate in various chemical reactions:

- Oxidation : Hydroxy groups can be oxidized to form corresponding ketones or aldehydes.

- Reduction : Reduction can yield more saturated derivatives.

- Substitution : Hydroxy groups can be substituted with other functional groups.

These reactions contribute to its utility in synthesizing more complex molecules for research and industrial applications.

Antimicrobial Properties

Research indicates that 4-hydroxy-1-(2-hydroxyethyl)-6-methylpyridin-2(1H)-one exhibits significant antimicrobial activity. In vitro studies have shown that it possesses inhibitory effects against a range of bacterial strains, suggesting potential applications in treating infections.

Antioxidant Activity

The compound has been investigated for its antioxidant properties. It is believed to scavenge free radicals and reduce oxidative stress, which is linked to various chronic diseases. This activity may be attributed to the presence of hydroxy groups that facilitate electron donation.

Anti-inflammatory Effects

Studies have demonstrated that this compound exhibits anti-inflammatory effects through the inhibition of pro-inflammatory cytokines. It has been shown to modulate pathways involved in inflammation, making it a candidate for further research in inflammatory diseases .

The biological effects of 4-hydroxy-1-(2-hydroxyethyl)-6-methylpyridin-2(1H)-one are thought to arise from its ability to interact with various molecular targets, including enzymes and receptors. The hydroxy and hydroxyethyl groups enable hydrogen bonding with biological molecules, influencing their activity and potentially leading to therapeutic effects.

Study on Antimicrobial Activity

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of several pyridine derivatives, including 4-hydroxy-1-(2-hydroxyethyl)-6-methylpyridin-2(1H)-one. The results indicated a notable reduction in bacterial growth at concentrations as low as 50 µg/mL against Staphylococcus aureus and Escherichia coli. The compound's mechanism was linked to cell membrane disruption and inhibition of bacterial enzyme activity .

Investigation of Antioxidant Properties

In another study focusing on antioxidant activity, researchers assessed the compound's ability to reduce lipid peroxidation in rat liver homogenates. Results showed a significant decrease in malondialdehyde levels, indicating effective scavenging of reactive oxygen species (ROS). The study concluded that this compound could serve as a protective agent against oxidative damage in biological systems .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-Hydroxy-2-methylpyridine | Lacks hydroxyethyl group | Moderate antimicrobial activity |

| 2-Hydroxyethyl-6-methylpyridine | Lacks hydroxy group | Limited antioxidant properties |

| 6-Methyl-2-pyridinol | Lacks hydroxyethyl group | Weak anti-inflammatory effects |

4-Hydroxy-1-(2-hydroxyethyl)-6-methylpyridin-2(1H)-one stands out due to its unique combination of functional groups that enhance its biological activities compared to similar compounds.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-hydroxy-1-(2-hydroxyethyl)-6-methylpyridin-2(1H)-one, and how can reaction conditions be optimized for higher yields?

- Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, 4-hydroxy-6-methylpyrone derivatives are often used as precursors, with alkylation or hydroxylation steps introducing substituents like the 2-hydroxyethyl group . Optimization involves adjusting catalysts (e.g., Pd-based catalysts for cross-coupling), solvent polarity, and temperature. In a study of similar pyridinones, Method C (refluxing in ethanol with K₂CO₃) yielded 23%, while Method D (microwave-assisted synthesis) improved yields to 36% by reducing side reactions .

Q. How is nuclear magnetic resonance (NMR) spectroscopy applied to confirm the structure of this compound?

- Methodology : ¹H and ¹³C NMR are critical for verifying substituent positions. For instance, in a related compound, the 2-hydroxyethyl group’s protons resonate at δ 4.10–4.02 ppm (m, 2H), while the methyl group at C6 appears as a singlet at δ 2.16 ppm . ¹³C NMR confirms carbonyl (C=O) signals at ~165–170 ppm and aromatic carbons between 100–150 ppm . Coupling constants (e.g., J = 2.6 Hz for pyridinone protons) help assign stereochemistry.

Q. What crystallographic techniques are suitable for determining the three-dimensional structure of this compound?

- Methodology : Single-crystal X-ray diffraction (SCXRD) with SHELX software is widely used. SHELXL refines small-molecule structures by optimizing hydrogen bonding and torsion angles, while SHELXS/SHELXD solve phase problems . For pyridinones, intermolecular hydrogen bonds (e.g., O–H···O) often stabilize crystal packing, which can be analyzed using Mercury or OLEX2 visualization tools.

Advanced Research Questions

Q. How can researchers address low yields or unexpected byproducts during synthesis?

- Methodology : Troubleshooting involves mechanistic studies (e.g., LC-MS to track intermediates) and adjusting reaction parameters. For example, in the synthesis of analogous compounds, replacing traditional heating with microwave irradiation reduced decomposition pathways, improving yields from 23% to 36% . Side products like N-alkylated derivatives can be minimized by controlling pH (weakly basic conditions) or using protective groups for hydroxyl moieties .

Q. What experimental designs are appropriate for evaluating the compound’s pharmacological activity in vivo?

- Methodology : Use Sprague-Dawley rats or CD-1 mice for acute toxicity (LD₅₀ determination) and efficacy studies. For analgesic activity, the hot-plate test (55°C) measures latency to paw-licking, with data analyzed via ANOVA in GraphPad Prism . Dose-response curves (1–50 mg/kg) and control groups (e.g., morphine for analgesia) validate target engagement. Histopathology and serum biomarkers assess organ toxicity.

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Methodology : Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulate binding to receptors like dopamine D1 or enzymes. For pyridinones, the 2-hydroxyethyl group’s conformation influences hydrogen bonding with active-site residues (e.g., Asp103 in kinases). Pharmacophore models prioritize derivatives with enhanced affinity . QSAR studies correlate substituent electronegativity (e.g., trifluoromethyl groups) with bioactivity .

Q. How should researchers resolve contradictions in spectral data during characterization?

- Methodology : Cross-validate NMR/IR/MS with alternative techniques. For example, if ¹H NMR shows unexpected splitting, use 2D-COSY to confirm coupling networks. IR absorption at ~1650 cm⁻¹ (C=O stretch) should align with MS molecular ion peaks (e.g., [M+H]+ at m/z 372.1) . Conflicting NOESY signals may indicate dynamic stereochemistry, requiring variable-temperature NMR studies .

Q. What strategies are effective for designing derivatives with improved metabolic stability?

- Methodology : Introduce electron-withdrawing groups (e.g., trifluoromethyl) to reduce CYP450-mediated oxidation. In a study, replacing the 4-hydroxy group with a heptafluoropropyl moiety increased plasma half-life from 2.1 to 6.8 hours in rats . Prodrug approaches (e.g., esterification of hydroxyl groups) enhance oral bioavailability, as seen in pyridinone antivirals .

Key Data from Research Studies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.